![molecular formula C19H23N5O3 B7551230 [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)
[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
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Overview
Description
[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A is not fully understood, but it is believed to modulate the activity of certain enzymes and proteins in the brain and other tissues. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. It has also been shown to activate certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A has been shown to have a number of biochemical and physiological effects, including the ability to cross the blood-brain barrier and to modulate the activity of certain enzymes and receptors in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential therapeutic applications in a variety of diseases and conditions. Additionally, research on analogs and derivatives of [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A may lead to the development of even more potent and selective compounds with a range of potential applications.
Synthesis Methods
The synthesis of [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include furan-2-carboxylic acid, piperidine, 4-(2-aminoethyl)pyrimidine, and methanesulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then treated with piperidine and 4-(2-aminoethyl)pyrimidine to form [1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A.
Scientific Research Applications
[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone A has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its anti-cancer properties, with promising results in preclinical studies.
properties
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17(22-10-12-23(13-11-22)19-20-7-4-8-21-19)15-5-1-2-9-24(15)18(26)16-6-3-14-27-16/h3-4,6-8,14-15H,1-2,5,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLIADZSISORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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